N-Tosyl-L-aspartic acid

Description

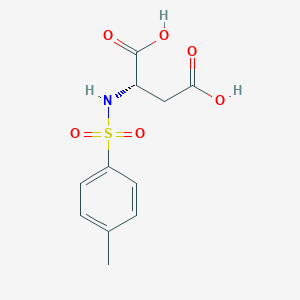

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQSZKHLAERDL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964018 | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4816-82-4 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tosyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tosyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Tosyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid is a crucial derivative of the nonessential amino acid L-aspartic acid, where the amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] This modification is of significant interest in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral building blocks for pharmaceuticals.[2] The tosyl group serves as a robust protecting group, enabling selective reactions at the carboxylic acid functionalities while preventing unwanted side reactions at the nitrogen atom. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its relevance in biochemical contexts.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 4816-82-4 | [4][5] |

| Molecular Formula | C₁₁H₁₃NO₆S | [4][5] |

| Molecular Weight | 287.29 g/mol | [2][5] |

| Monoisotopic Mass | 287.04636 Da | [6] |

| Appearance | White Crystalline Powder | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [6] |

| InChI | InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | [6] |

| InChIKey | SVCQSZKHLAERDL-VIFPVBQESA-N | [6] |

| Predicted XLogP | 0.4 | [6] |

| Solubility | Soluble in boiling water, dilute acid, and alkali solutions. Slightly soluble in water at 25°C. Insoluble in ethanol and ether. | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the tosylation of L-aspartic acid using p-toluenesulfonyl chloride (tosyl chloride) under controlled basic conditions. A critical aspect of this synthesis is the careful control of pH to ensure selective N-acylation and prevent racemization at the chiral center.[2]

Methodology:

-

Dissolution: Dissolve L-aspartic acid in an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate, while cooling in an ice bath to manage the exothermic reaction.[7]

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride portion-wise to the stirred solution. It is crucial to maintain the reaction temperature and pH within a specific range (typically pH 8-10) to favor the reaction on the amino group and minimize hydrolysis of the tosyl chloride.[2]

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting L-aspartic acid is consumed.

-

Acidification: After the reaction is complete, the solution is carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxyl groups and causes the this compound product to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

-

Recrystallization: Further purification is achieved by recrystallization. Effective solvent systems include ethanol-water or acetone-water mixtures, which leverage the compound's higher solubility at elevated temperatures and lower solubility upon cooling.[2]

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

2.2.1. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the tosyl group's aromatic and methyl protons, as well as the protons on the aspartic acid backbone.

-

¹³C NMR: Complements the proton data by showing distinct signals for the aromatic carbons, the tosyl methyl carbon, the two carboxyl carbons, and the α- and β-carbons of the aspartic acid moiety.[2]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio.[2][6] Tandem MS/MS can be used to fragment the molecule, with likely cleavage of the N-S bond, yielding fragments corresponding to the tosyl group and the L-aspartic acid cation.[2]

2.2.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and separating it from any unreacted starting materials or byproducts.[8]

-

Method: A reversed-phase column (e.g., C18) is typically used.[9] The mobile phase often consists of an aqueous solution with an organic modifier (like acetonitrile or methanol) and an acid (like trifluoroacetic acid) to ensure proper peak shape.[8]

-

Detection: UV detection is suitable due to the aromatic tosyl group. For more comprehensive impurity profiling, a Charged Aerosol Detector (CAD) can be used in conjunction with UV to detect non-chromophoric impurities.[8]

-

Caption: Standard analytical workflow for the characterization and purity verification of this compound.

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its core structure, L-aspartic acid, is a proteinogenic amino acid with profound biological roles. L-aspartic acid is a key metabolite in numerous pathways.[10]

-

Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system.[10]

-

Metabolic Hub: It is a crucial intermediate in the urea cycle and the malate-aspartate shuttle, which is vital for transferring reducing equivalents into the mitochondria.[10]

-

Biosynthesis: L-aspartic acid serves as a precursor for the synthesis of other amino acids (including methionine, threonine, isoleucine, and lysine) and for the biosynthesis of purines and pyrimidines.[11][12]

The N-tosylated form is used by researchers to incorporate a protected aspartic acid residue into peptides or more complex molecules, leveraging its defined stereochemistry for asymmetric synthesis.[2][13] This is critical in drug development, where the specific three-dimensional structure of a molecule dictates its biological activity and interaction with chiral targets like enzymes and receptors.[2]

Caption: The central role of L-aspartic acid, the parent compound, in major metabolic and signaling pathways.

References

- 1. This compound | 4816-82-4 [chemicalbook.com]

- 2. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspartic acid - Wikipedia [en.wikipedia.org]

- 12. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Applications of N-Tosyl-L-aspartic Acid

Abstract: This technical guide provides a comprehensive overview of N-Tosyl-L-aspartic acid, a critical derivative of the non-essential amino acid, L-aspartic acid. The introduction of the p-toluenesulfonyl (tosyl) group to the alpha-amino position imparts unique chemical properties, making it an indispensable tool in modern organic synthesis. This document details its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it provides detailed experimental protocols for its synthesis and purification and explores its pivotal role as a chiral building block and an N-protected amino acid in peptide synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a synthetic derivative of L-aspartic acid, one of the 20 common proteinogenic amino acids.[1] Structurally, it is characterized by the attachment of a p-toluenesulfonyl (tosyl) group to the nitrogen atom of the amino acid. This modification serves a crucial purpose in chemical synthesis: the tosyl group acts as a robust protecting group for the amine functionality.[2][3] This protection prevents the highly reactive amino group from participating in unwanted side reactions during complex synthetic sequences, particularly in peptide synthesis.[4][5]

Beyond its role as a protecting group, the inherent chirality of the L-aspartic acid backbone makes this compound a valuable chiral building block.[2][] Its well-defined stereochemistry allows for the controlled and predictable introduction of a chiral center into target molecules, a fundamental requirement in the synthesis of pharmaceuticals and other bioactive compounds where stereoisomerism dictates biological activity.[2]

Molecular Structure and Properties

The molecular structure of this compound combines the L-aspartic acid framework with the bulky and electronically influential tosyl group. This combination dictates its reactivity, solubility, and spectroscopic properties.

Chemical Structure

The molecule consists of:

-

L-Aspartic Acid Backbone: A four-carbon dicarboxylic acid with a chiral center at the alpha-carbon (C2) in the (S)-configuration.

-

N-Tosyl Group: A p-toluenesulfonyl chloride group covalently bonded to the alpha-amino group, forming a stable sulfonamide linkage.

The systematic IUPAC name for this compound is (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid.[7]

Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing key identifiers and properties for laboratory use.

| Property | Value | Reference |

| CAS Number | 4816-82-4 | [8][9][10] |

| Molecular Formula | C₁₁H₁₃NO₆S | [7][10][11] |

| Molecular Weight | 287.29 g/mol | [2][10][11] |

| Monoisotopic Mass | 287.04636 Da | [7] |

| Appearance | Off-white Solid | [10] |

| Storage | 2-8°C Refrigerator | [10] |

| InChIKey | SVCQSZKHLAERDL-VIFPVBQESA-N | [7] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [7][11] |

Spectroscopic Characterization

While detailed experimental spectra are proprietary to individual laboratories, the structure of this compound allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the tosyl group (typically two doublets in the 7.3-7.8 ppm range), the alpha-proton of the aspartic acid backbone (~4.5 ppm), the diastereotopic beta-protons (~2.9 ppm), and the methyl protons of the tosyl group (~2.4 ppm).[2]

-

¹³C NMR: Carbon signals for the two carboxylic acids would appear downfield (~170-175 ppm), along with aromatic carbons and the aliphatic carbons of the aspartic acid residue.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the carboxylic acids, C=O stretching (~1700-1750 cm⁻¹), and characteristic bands for the sulfonamide group (S=O stretches). The N-H stretch of the sulfonamide would also be present.[12]

-

Mass Spectrometry: The molecular ion peak would be readily identifiable. The table below presents predicted collision cross-section (CCS) values for various adducts, which is useful for ion mobility-mass spectrometry analysis.[7]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 288.05364 | 159.4 |

| [M+Na]⁺ | 310.03558 | 164.5 |

| [M-H]⁻ | 286.03908 | 160.1 |

| [M+NH₄]⁺ | 305.08018 | 173.0 |

| [M+K]⁺ | 326.00952 | 162.2 |

| Data sourced from PubChemLite.[7] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the selective tosylation of the amino group of L-aspartic acid.[2] Care must be taken to control the reaction conditions to prevent side reactions and racemization at the stereocenter.[2]

Principle: The nucleophilic alpha-amino group of L-aspartic acid attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The base neutralizes the HCl generated during the reaction, driving it to completion.

Detailed Methodology:

-

Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) in an ice bath to form the sodium aspartate salt and maintain a basic pH.

-

Reagent Addition: While vigorously stirring the cooled solution, slowly and portion-wise add p-toluenesulfonyl chloride. Concurrently, add another equivalent of aqueous NaOH solution dropwise to maintain a pH between 9-10.

-

Reaction: Allow the mixture to stir in the ice bath and then warm to room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The this compound product, being insoluble in acidic aqueous media, will precipitate out as a solid.

-

Isolation: Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C11H13NO6S) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 4816-82-4 [chemicalbook.com]

- 9. This compound | CAS#:4816-82-4 | Chemsrc [chemsrc.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 4816-82-4 | EAA81682 | Biosynth [biosynth.com]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid, a valuable chiral building block and intermediate in pharmaceutical synthesis. The document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid, also known as N-tosyl-L-aspartic acid, is a derivative of the naturally occurring amino acid L-aspartic acid. The introduction of the tosyl (4-methylphenylsulfonyl) group to the amino function of L-aspartic acid serves multiple purposes in organic synthesis. Primarily, it acts as a robust protecting group for the amine, preventing its participation in unwanted side reactions during subsequent chemical transformations. Furthermore, the tosyl group can influence the stereochemical outcome of reactions and provides a crystalline handle that often facilitates the purification of intermediates. This compound is of significant interest in the synthesis of peptidomimetics and other complex chiral molecules due to its defined stereochemistry.[1]

Core Synthesis

The primary and most common method for the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) under alkaline conditions. The base serves to deprotonate the amino group of L-aspartic acid, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the tosyl chloride.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis.

Experimental Protocols

While various bases and solvent systems can be employed, a commonly cited method utilizes sodium hydroxide in an aqueous acetone solution. This procedure offers good yields and relatively straightforward purification.

Detailed Experimental Procedure

Materials:

-

L-Aspartic acid

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Hydrochloric acid (HCl), concentrated

-

Water (distilled or deionized)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution of L-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a 1 M aqueous solution of sodium hydroxide. The molar ratio of NaOH should be approximately 2.2 equivalents relative to L-aspartic acid to ensure both the carboxylic acid groups and the amino group are deprotonated. The reaction is typically initiated at a low temperature (0-5 °C) using an ice bath to control the exothermicity of the subsequent addition.

-

Addition of Tosyl Chloride: While vigorously stirring the cooled solution of L-aspartic acid, slowly add a solution of p-toluenesulfonyl chloride (approximately 1.1 equivalents) dissolved in a minimal amount of acetone. The slow, portion-wise addition is crucial to maintain the low temperature and to minimize side reactions, such as the hydrolysis of tosyl chloride.

-

Reaction: After the complete addition of tosyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate groups and precipitates the product.

-

The crude product can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

-

Purification:

-

The most common method for purification is recrystallization. The crude product can be dissolved in a minimal amount of hot water or an ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₆S |

| Molecular Weight | 287.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 188-190 °C |

| Typical Yield | 75-85% |

| Purity (by titration) | >98% |

Table 1: Physicochemical Properties and Typical Reaction Outcome.

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.30 (s, 3H, CH₃-Ar), 2.55-2.70 (m, 2H, -CH₂-COOH), 4.10 (m, 1H, -CH(NH)-), 7.40 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 8.30 (d, 1H, NH), 12.5 (br s, 2H, -COOH). |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 21.0 (CH₃), 37.5 (CH₂), 55.0 (CH), 126.5 (Ar-C), 129.5 (Ar-C), 138.0 (Ar-C), 143.0 (Ar-C), 171.0 (C=O), 172.5 (C=O). |

| IR (KBr) | ν (cm⁻¹): 3270 (N-H stretch), 3050-2800 (O-H stretch, broad), 1720 (C=O stretch), 1330 & 1160 (S=O stretch). |

| Mass Spec (ESI-) | m/z: 286.0 [M-H]⁻. |

Table 2: Spectroscopic Data for Product Characterization.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Figure 2: Workflow for the synthesis and purification.

Conclusion

The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid is a well-established and reproducible procedure that provides a crucial building block for various applications in medicinal chemistry and organic synthesis. The protocol detailed in this guide, along with the provided data, offers a solid foundation for researchers and professionals working in this field. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity while minimizing side reactions such as racemization.

References

An In-depth Technical Guide to N-Tosyl-L-aspartic Acid (CAS 4816-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid, with CAS number 4816-82-4, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a chiral building block in peptide synthesis. While direct biological activity data for this compound is not extensively documented, its utility as a precursor for biologically active peptides and peptidomimetics is well-established. This guide consolidates available data on its physicochemical properties, provides detailed synthetic and analytical methodologies, and contextualizes its application in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid. The tosyl group provides a useful protecting group for the amino functionality of L-aspartic acid, enabling selective reactions at the carboxylic acid groups.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₆S | [1] |

| Molecular Weight | 287.29 g/mol | [2] |

| Monoisotopic Mass | 287.04636 Da | [1] |

| Boiling Point (Predicted) | 478.9 ± 55.0 °C | N/A |

| Density (Predicted) | 1.469 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 3.20 ± 0.23 | N/A |

| XlogP (Predicted) | 0.4 | [1] |

| Solubility | Soluble in acetone, methanol, and hot water. | N/A |

Synthesis and Purification

The primary method for the synthesis of this compound involves the tosylation of L-aspartic acid. Careful control of reaction conditions is crucial to prevent side reactions and racemization.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Aspartic acid

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or another suitable solvent

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve L-Aspartic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0°C.

-

To the stirred solution, add a solution of p-toluenesulfonyl chloride in dioxane or another appropriate solvent dropwise over 2-3 hours, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Extract the solution with ethyl acetate to remove any unreacted tosyl chloride.

-

Acidify the aqueous layer to a pH of 2 with hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Solvent Systems:

-

Ethanol-water

-

Methanol-water

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. The following data is based on the closely related N-Tosyl-D-aspartic acid and is expected to be highly similar for the L-enantiomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.3 - 7.8 | two doublets | Tosyl group benzene ring |

| Methyl Protons | ~2.4 | singlet | Tosyl methyl group |

| Alpha-Proton (α-CH) | multiplet | multiplet | Aspartic acid backbone |

| Beta-Methylene Protons (β-CH₂) | diastereotopic protons | multiplet | Aspartic acid backbone |

| Acidic/NH Protons | broad singlets | broad singlet | Carboxylic acids and sulfonamide N-H |

| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | Varies | Tosyl group benzene ring |

| Methyl Carbon | Varies | Tosyl methyl group |

| Carboxyl Carbons | Varies | Two carboxylic acid groups |

| Alpha-Carbon (α-C) | Varies | Aspartic acid backbone |

| Beta-Carbon (β-C) | Varies | Aspartic acid backbone |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 288.05364 |

| [M+Na]⁺ | 310.03558 |

| [M-H]⁻ | 286.03908 |

Data from PubChemLite for this compound.[1]

Biological Context and Applications in Drug Development

While this compound is primarily utilized as a synthetic intermediate, the biological significance of its parent molecule, L-aspartic acid, and its enantiomer, D-aspartic acid, provides the rationale for its use in developing bioactive compounds.

Role of L-Aspartic Acid and D-Aspartic Acid

L-aspartic acid is a non-essential amino acid that plays a crucial role in the synthesis of proteins, nucleotides, and neurotransmitters.[3] It is also involved in the urea cycle and gluconeogenesis.[4] D-aspartic acid is found in neuroendocrine tissues and is involved in the regulation of hormone release and synthesis, such as luteinizing hormone (LH) and testosterone.[5][6]

Application in Peptide Synthesis

The primary application of this compound is in peptide synthesis, where the tosyl group serves as a robust protecting group for the α-amino group. This protection prevents unwanted side reactions during peptide bond formation.

Experimental Protocol: Peptide Coupling

Materials:

-

This compound

-

Amino acid or peptide with a free amino group

-

Coupling reagent (e.g., DCC, HBTU, HATU)[2]

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

-

Dissolve this compound and the amino component in the chosen solvent.

-

Add the base to the reaction mixture.

-

Add the coupling reagent and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture to remove by-products and unreacted reagents.

-

Purify the resulting peptide by chromatography.

Signaling Pathways of Parent Aspartic Acid

The biological effects of peptides derived from this compound would be dependent on their final structure. However, understanding the signaling pathways involving the parent D-aspartic acid can provide context for potential therapeutic targets. For instance, D-aspartic acid has been shown to influence hormone synthesis and release through second messenger systems.

In rat pituitary cells, D-aspartate increases the synthesis and release of LH, involving cGMP as a second messenger. In testicular Leydig cells, it enhances testosterone synthesis and release via a cAMP-mediated pathway.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of chiral molecules and peptides. Its well-defined stereochemistry and the protective nature of the tosyl group make it an important tool for medicinal chemists and drug development professionals. While direct biological data on this specific compound is sparse, its role as a precursor to potentially bioactive peptides underscores its significance in the pursuit of novel therapeutics. Further research into the biological activities of N-tosylated amino acids themselves may reveal novel pharmacological properties.

References

- 1. PubChemLite - this compound (C11H13NO6S) [pubchemlite.lcsb.uni.lu]

- 2. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Tosyl-L-aspartic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Tosyl-L-aspartic acid in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information, factors influencing solubility, and detailed experimental protocols for determining solubility. This information is crucial for applications in synthesis, purification, formulation, and drug development.

Introduction to this compound and its Solubility

This compound is a protected amino acid derivative. The tosyl group (p-toluenesulfonyl) is a common protecting group for the amino functional group in organic synthesis, particularly in peptide chemistry. The solubility of this compound is a critical parameter for its effective use, influencing reaction conditions, purification methods like recrystallization, and the development of formulations.

The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group, a moderately polar tosyl group, and the overall molecular size and shape. The interplay of these features dictates its interaction with different organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Remarks |

| Methanol | Polar Protic | Soluble[1] | The hydroxyl group of methanol can form hydrogen bonds with the carboxylic acid and sulfonyl groups of the solute. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. N-tosyl amino acid derivatives are commonly recrystallized from ethanol-water mixtures[2]. |

| Acetone | Polar Aprotic | Soluble[1] | The polar carbonyl group of acetone can interact with the polar functional groups of the solute. Acetone-water mixtures are also used for recrystallization of related compounds[2]. |

| Hot Water | Polar Protic | Soluble[1] | Elevated temperatures increase the kinetic energy, aiding in the dissolution of the polar solute in the polar solvent. |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble to Insoluble | Ethyl acetate is less polar than acetone and may not be a sufficiently strong solvent for the highly polar this compound. |

| Dichloromethane | Nonpolar Aprotic | Likely Insoluble | The nonpolar nature of dichloromethane makes it a poor solvent for polar compounds like this compound. |

| Hexane | Nonpolar Aprotic | Insoluble | As a nonpolar hydrocarbon, hexane is not expected to dissolve polar molecules. |

| Diethyl Ether | Slightly Polar Aprotic | Likely Insoluble | The parent L-aspartic acid is insoluble in ether[3]. The tosyl group may slightly increase lipophilicity, but significant solubility is not expected. |

It is important to note that for many N-tosyl amino acid derivatives, solubility is significantly higher at elevated temperatures, a principle utilized in recrystallization for purification[2].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of available material, and the properties of the compound.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility[4][5].

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[4]. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a fine-pored filter that does not adsorb the solute.

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Given the presence of the aromatic tosyl group, UV-Vis spectrophotometry is a highly effective method. High-Performance Liquid Chromatography (HPLC) can also be used for accurate quantification.

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, mol/L).

UV-Vis Spectrophotometric Method

This method is often used in conjunction with the shake-flask method for the analysis step and is particularly useful for compounds with a chromophore, such as the phenyl ring in the tosyl group.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations of this compound in the same solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

-

Solubility Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Dynamic (Temperature Variation) Method

Dynamic methods are useful for determining the temperature-dependent solubility and for screening multiple solvents more rapidly than the equilibrium method.

Protocol:

-

Suspension Preparation: A suspension of this compound in the chosen solvent is prepared with a known composition.

-

Heating and Observation: The suspension is slowly heated while being stirred. The temperature at which all the solid completely dissolves is recorded as the clear point. This temperature corresponds to the saturation temperature for that specific concentration.

-

Data Collection: By repeating this process with different initial concentrations, a solubility curve as a function of temperature can be generated.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is a key principle in recrystallization techniques.

-

Solvent Polarity: As indicated in Table 1, polar solvents are more likely to dissolve the polar this compound. The "like dissolves like" principle is a fundamental guide.

-

pH (in aqueous or protic systems): The carboxylic acid groups of this compound can be deprotonated at higher pH values, forming a salt that is generally more soluble in polar solvents.

-

Presence of Other Solutes: The presence of salts or other additives can either increase ("salting-in") or decrease ("salting-out") the solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong understanding of its chemical structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to be soluble in polar protic and aprotic solvents like methanol, ethanol, and acetone, with solubility likely increasing with temperature. For precise applications, the experimental determination of solubility is recommended, for which standard protocols such as the shake-flask method coupled with UV-Vis analysis are highly reliable. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this important compound.

References

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and relevant biochemical context of N-Tosyl-L-aspartic acid. This compound, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial building block in various synthetic applications, particularly in peptide synthesis and the development of pharmacologically active molecules. This document summarizes its key physical properties, details relevant experimental protocols, and visualizes its synthetic and metabolic context.

Physicochemical Properties

This compound is a white, crystalline solid. The introduction of the tosyl group to the amino function of L-aspartic acid significantly alters its physical and chemical characteristics. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Melting Point | 136-138 °C | [1] |

| Boiling Point | 478.9 °C at 760 mmHg | [2] |

| Molecular Formula | C₁₁H₁₃NO₆S | [3] |

| Molecular Weight | 287.29 g/mol | [3] |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for its synthesis and the determination of its melting point.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium.

Materials:

-

L-Aspartic acid

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve L-aspartic acid in a 1N solution of sodium hydroxide at 65-70°C.

-

In a separate flask, dissolve p-toluenesulfonyl chloride in diethyl ether.

-

Add the p-toluenesulfonyl chloride solution and a 1N sodium hydroxide solution portionwise and simultaneously to the L-aspartic acid solution over a period of approximately one hour, maintaining the temperature at 65-70°C. The pH of the reaction mixture should be continuously monitored and maintained in the alkaline range.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The ethereal layer is then separated and discarded.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic, leading to the precipitation of this compound.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Melting Point Determination

The melting point of this compound is a key indicator of its purity and is determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate, typically a ramp rate of 1-2 °C per minute when approaching the expected melting point.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the clear point). The melting point is reported as this range.

Visualized Workflows and Pathways

To provide a clearer understanding of the chemical and biological context of this compound, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

While this compound is a synthetic compound and not directly involved in natural metabolic pathways, its precursor, L-aspartic acid, is a central molecule in amino acid metabolism. The following diagram illustrates the central role of L-aspartic acid in the biosynthesis of several other essential amino acids.

Caption: Metabolic context of L-aspartic acid and its synthetic tosylation.

References

Spectroscopic Profile of N-Tosyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-L-aspartic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data from reliable databases and expected spectroscopic characteristics based on the analysis of its constituent parts: L-aspartic acid and the p-toluenesulfonyl (tosyl) group.

Introduction

This compound is a chiral amino acid derivative where the amino group of L-aspartic acid is protected by a tosyl group. This protection strategy is common in peptide synthesis and the development of complex molecular architectures. The tosyl group imparts specific chemical properties and provides a characteristic spectroscopic signature, which is crucial for reaction monitoring and product characterization. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₁H₁₃NO₆S), high-resolution mass spectrometry (HRMS) is employed to confirm its identity.

Data Presentation

The following table summarizes the predicted monoisotopic mass and the mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 288.05364 |

| [M+Na]⁺ | 310.03558 |

| [M+K]⁺ | 326.00952 |

| [M+NH₄]⁺ | 305.08018 |

| [M-H]⁻ | 286.03908 |

| [M+HCOO]⁻ | 332.04456 |

| [M+CH₃COO]⁻ | 346.06021 |

| Monoisotopic Mass | 287.04636 Da |

Data sourced from PubChem.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general protocol for obtaining HRMS data for a solid sample like this compound is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (typically < 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in either positive or negative ion mode over a relevant m/z range (e.g., 100-1000 amu).

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the desired adduct (e.g., [M+H]⁺ or [M-H]⁻). The measured m/z value is then compared to the theoretical value calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the aspartic acid backbone and the tosyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid functionalities.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of this compound, typically recorded in a solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 2H |

| -NH- | ~8.0 - 9.0 | Doublet | 1H |

| Aromatic (ortho to SO₂) | ~7.7 - 7.8 | Doublet | 2H |

| Aromatic (meta to SO₂) | ~7.3 - 7.4 | Doublet | 2H |

| α-CH | ~4.2 - 4.4 | Multiplet | 1H |

| β-CH₂ | ~2.6 - 2.8 | Multiplet | 2H |

| Tosyl -CH₃ | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acids will appear significantly downfield.

The table below presents the expected chemical shifts for the carbon atoms of this compound in a solvent such as DMSO-d₆.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acids (-COOH) | ~171 - 174 |

| Aromatic (C-SO₂) | ~143 - 144 |

| Aromatic (C-CH₃) | ~138 - 139 |

| Aromatic (CH, ortho to SO₂) | ~129 - 130 |

| Aromatic (CH, meta to SO₂) | ~126 - 127 |

| α-CH | ~52 - 54 |

| β-CH₂ | ~36 - 38 |

| Tosyl -CH₃ | ~21 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a suitable base to aid dissolution) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C experiment is run. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1740 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| S=O (Sulfonyl) | 1330 - 1360 (asymmetric) | Stretching |

| S=O (Sulfonyl) | 1150 - 1170 (symmetric) | Stretching |

| C-N | 1000 - 1250 | Stretching |

| N-H | 3200 - 3300 | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Spectroscopic characterization workflow.

References

N-Tosyl-L-aspartic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Tosyl-L-aspartic acid. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines potential degradation pathways, provides general protocols for stability testing, and offers clear guidelines for storage and handling.

Storage and Handling Recommendations

Proper storage is paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets (SDS).[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][4] Refrigeration is also suggested as a storage condition.[5] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep in a tightly closed container[1][2][6] in a well-ventilated area.[2][4] Some sources recommend storing under an inert atmosphere.[5] | Protects from moisture and atmospheric contaminants that could initiate hydrolysis or other degradation. An inert atmosphere can prevent oxidative degradation. |

| Light | Store out of direct sunlight.[4] | While specific photostability data is not readily available, protection from light is a general best practice to prevent photochemical degradation. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[2][4][5] | Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound. |

Handling Precautions: When handling this compound, it is advised to avoid dust formation.[1][2] Use personal protective equipment, including safety glasses and gloves, and ensure adequate ventilation.[2][3]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure, containing an aspartic acid moiety, suggests potential degradation pathways analogous to those observed for aspartyl residues in peptides. The primary degradation mechanisms are likely to be hydrolysis and intramolecular cyclization.

Hydrolysis

Under acidic or basic conditions, this compound can undergo hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the tosyl group may be cleaved from the nitrogen atom. Additionally, the amide bond of the tosyl group or the carboxylic ester groups (if derivatized) could be susceptible to hydrolysis.

-

Base-Catalyzed Hydrolysis: Alkaline conditions can promote the hydrolysis of the tosylamide and any ester groups.

Intramolecular Cyclization (Succinimide Formation)

A significant degradation pathway for aspartyl residues in peptides involves the formation of a five-membered cyclic imide (succinimide) intermediate.[7][8] This reaction is pH-dependent and can lead to isomerization and racemization. It is plausible that this compound could undergo a similar intramolecular reaction. The lone pair of electrons on the nitrogen of the peptide bond can attack the carbonyl carbon of the aspartic acid side chain. For this compound, the tosyl group would influence the reactivity of the amino group.

The formation of a succinimide intermediate can result in two major degradation products upon hydrolysis of the imide ring: the original L-aspartic acid derivative and the corresponding isoaspartic acid derivative. Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-aspartyl and D-isoaspartyl derivatives.

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. "The Proteolytic Stability and Cytotoxicity Studies of l‐Aspartic Acid " by Sahar Ahmed and Kamaljit Kaur [digitalcommons.chapman.edu]

- 7. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of N-Tosyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Tosyl-L-aspartic acid (CAS No. 4816-82-4), a key intermediate in pharmaceutical research and development. This document outlines the known physical and chemical properties, toxicological data, safe handling procedures, and experimental protocols relevant to its use in a laboratory setting.

Chemical and Physical Properties

This compound is a tosyl-protected derivative of the non-essential amino acid, L-aspartic acid. The tosyl group serves as a protecting group for the amino functionality, enabling selective reactions at the carboxylic acid groups, which is particularly useful in peptide synthesis and the development of chiral building blocks for drug discovery.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | L-Aspartic Acid | N-Acetyl-L-aspartic Acid |

| CAS Number | 4816-82-4[2][3] | 56-84-8[4] | 997-55-7[5] |

| Molecular Formula | C11H13NO6S[6] | C4H7NO4[7] | C6H9NO5 |

| Molecular Weight | 287.29 g/mol [1] | 133.10 g/mol [7] | 175.14 g/mol [8] |

| Appearance | White crystalline powder (presumed) | White crystalline powder[7] | White crystalline powder[5] |

| Melting Point | Data not available | 270-271 °C[7] | Undetermined[5] |

| Boiling Point | Data not available | Data not available[7] | Undetermined[5] |

| Solubility | Data not available | Slightly soluble in water[7] | Data not available[5] |

| Specific Rotation [α]D | Data not available | +25.0° (c=1.97 in 6N HCl)[8] | Data not available |

Note: Specific quantitative data for this compound is limited in publicly available literature. The data for L-Aspartic Acid and N-Acetyl-L-aspartic Acid are provided for comparison.

Safety and Toxicology

Hazard Identification and Precautionary Measures:

Based on the available data for related compounds, this compound should be handled with care. The following potential hazards and precautionary statements are advised:

-

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Toxicological Data Summary:

No specific toxicological studies for this compound were found. The following data for related compounds can be used for a preliminary risk assessment.

Table 2: Toxicological Data for L-Aspartic Acid and N-Acetyl-L-aspartic Acid

| Compound | Test | Species | Route | Result | Reference |

| L-Aspartic Acid | LD50 | Rat | Oral | > 5,000 mg/kg | [9] |

| N-Acetyl-L-aspartic Acid | LD50 | Mouse | Intraperitoneal | 2,660 mg/kg | [5] |

| N-Acetyl-L-aspartic Acid | TDLO | Rat | Oral | 100 mg/kg | [5] |

It is important to note that the tosyl group may alter the toxicological profile of the molecule. Therefore, all handling should be performed by trained personnel in a controlled laboratory environment.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

-

Ensure adequate ventilation to minimize dust exposure.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The following is a general procedure that can be adapted.

Materials:

-

L-Aspartic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

-

Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent to the stirred reaction mixture.

-

Maintain the pH of the reaction mixture in the alkaline range by the dropwise addition of sodium hydroxide solution.

-

After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the purified this compound.[1]

Experimental Workflow for Synthesis:

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules for pharmaceutical applications. The tosyl group provides robust protection of the amino group, allowing for selective modifications at the carboxylic acid positions. This is particularly important in the construction of peptide-based drugs and other chiral therapeutic agents where maintaining stereochemical integrity is crucial for biological activity.[1]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with any signaling pathways. Research on the biological activity of this compound is still in its early stages. However, its parent molecule, L-aspartic acid, and its D-enantiomer are known to have roles in neurotransmission and can interact with glutamate receptors.[10][11] It is plausible that this compound or its metabolites could potentially modulate these or other cellular signaling cascades. Further research is required to elucidate any specific biological activity.

Logical Relationship for Investigating Biological Activity:

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling any chemical and should be trained in proper laboratory techniques. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 2. This compound | 4816-82-4 [chemicalbook.com]

- 3. This compound | CAS#:4816-82-4 | Chemsrc [chemsrc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. fishersci.com [fishersci.com]

- 8. Aspartic Acid [drugfuture.com]

- 9. PubChemLite - this compound (C11H13NO6S) [pubchemlite.lcsb.uni.lu]

- 10. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Tosyl-L-aspartic acid, a critical protected amino acid derivative. This document details its chemical and physical properties, provides meticulous experimental protocols for its synthesis and use in peptide synthesis, and outlines methods for the removal of the tosyl protecting group. The information is curated to support researchers and professionals in drug development and peptide chemistry.

Core Properties of this compound

This compound is a derivative of the nonessential amino acid L-aspartic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] This protection is robust, rendering the amino group stable under a variety of reaction conditions, which is particularly advantageous in multi-step syntheses.[2]

Physicochemical Data

A summary of the key quantitative data for this compound and its parent compound, L-aspartic acid, is presented in Table 1. This allows for a clear comparison of their physical and chemical properties.

| Property | This compound | L-Aspartic Acid |

| Molecular Formula | C₁₁H₁₃NO₆S | C₄H₇NO₄ |

| Molecular Weight | 287.29 g/mol [1] | 133.10 g/mol |

| Appearance | White crystalline powder | White crystalline powder[3][4] |

| Melting Point | Not specified | 270-271 °C (decomposes)[5][6] |

| Solubility in Water | Slightly soluble | 5.36 g/L at 25 °C[7] |

| Solubility in Organic Solvents | Soluble in acetone-water and ethanol-water mixtures (for recrystallization)[2] | Insoluble in ethanol and ether[3][7] |

| Specific Optical Rotation [α]ᴅ | Data not available for L-isomer. For D-isomer: -2.0° (c=3.93 in 5N HCl)[5] | +5.05° (c=0.5-2.0 g/mL in H₂O at 25°C)[3][6] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Table 2 summarizes the expected characteristic signals.

| Spectroscopic Method | Expected Signals for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the α- and β-protons of the aspartic acid moiety.[2] In D₂O, the α-H proton is expected around 3.9 ppm, and the diastereotopic β-H protons around 2.7-2.8 ppm.[8] |

| ¹³C NMR | Distinct signals for the aromatic carbons, the tosyl methyl carbon, the two carboxyl carbons, and the α- and β-carbons of the aspartic acid backbone.[2] |

| FT-IR (cm⁻¹) | Broad O-H stretch from carboxylic acids (~2500-3300), C=O stretch from carboxyl groups (~1700-1740), strong S=O stretches from the sulfonyl group (~1350 and ~1160), and an N-H stretch of the sulfonamide.[2] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] Key fragmentation pathways would likely involve the cleavage of the N-S bond and losses of water and carbon dioxide.[2] |

Synthesis of this compound

The synthesis of this compound involves the selective tosylation of the amino group of L-aspartic acid. Careful control of reaction conditions is crucial to prevent side reactions and racemization.

Detailed Experimental Protocol: Synthesis

-

Dissolution: Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with stirring.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or acetone) to the cooled amino acid solution. Maintain the temperature at 0-5 °C and keep the pH between 9-10 by the dropwise addition of aqueous sodium hydroxide.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify to a pH of ~2 with concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol-water or acetone-water mixture to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The tosyl group is stable to the acidic conditions used for Boc deprotection.

Detailed Experimental Protocol: Peptide Coupling

This protocol describes a manual SPPS coupling step using this compound.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin. Add a base such as N,N-diisopropylethylamine (DIPEA) (3.5-4 equivalents) and agitate the mixture at room temperature.[9]

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM and methanol, to remove excess reagents and byproducts.

Deprotection of the N-Tosyl Group

The high stability of the tosyl group necessitates specific and often stringent conditions for its removal.

Detailed Experimental Protocol: Deprotection

Method 1: Reductive Cleavage with Sodium in Liquid Ammonia

-

Caution: This procedure should be carried out in a well-ventilated fume hood by experienced personnel due to the use of liquid ammonia and sodium metal.

-

Setup: Place the N-tosyl-protected peptide in a flask equipped with a dry ice condenser.

-

Dissolution: Condense liquid ammonia into the flask to dissolve the peptide.

-

Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Quenching: After the reaction is complete (typically 30-60 minutes), quench the excess sodium by the careful addition of ammonium chloride.

-

Evaporation: Allow the ammonia to evaporate overnight in the fume hood.

-

Purification: Dissolve the residue in an appropriate buffer and purify the deprotected peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Cleavage with Strong Acid

-

Reaction Mixture: Treat the N-tosyl-protected peptide with a solution of 30% hydrobromic acid in acetic acid, often with the addition of a scavenger such as phenol.[1]

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 70 °C) for several hours.

-

Work-up: After cooling, precipitate the peptide by adding a large volume of cold ether.

-

Isolation and Purification: Collect the precipitate by centrifugation or filtration, wash with ether, and purify by RP-HPLC.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its robust protection of the amino functionality allows for controlled and specific peptide bond formation. While the deprotection requires specific conditions, the stability it offers during synthesis often outweighs this consideration. The detailed protocols and data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of peptide-based therapeutics and other bioactive molecules.

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. l aspartic acid solubility [thinkdochemicals.com]

- 5. Aspartic Acid [drugfuture.com]

- 6. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Chirality and Stereochemistry of N-Tosyl-L-aspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction